molecular formula C6H12N2O3 B13761118 H-D-ALA-beta-ALA-OH

H-D-ALA-beta-ALA-OH

Cat. No.: B13761118
M. Wt: 160.17 g/mol
InChI Key: LHMWTJPMNYKPGC-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-ALA-beta-ALA-OH typically involves the coupling of D-Alanine and beta-Alanine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

H-D-ALA-beta-ALA-OH can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxyl groups can yield corresponding alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield oximes, while reduction of the carboxyl groups can produce alcohols.

Scientific Research Applications

H-D-ALA-beta-ALA-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-ALA-beta-ALA-OH involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in peptide synthesis or degradation. The compound’s effects are mediated through its ability to form peptide bonds and participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Ala-OH (L-Alanyl-L-alanine): A dipeptide composed of L-Alanine and L-Alanine.

    H-Ala-Phe-OH (L-Alanyl-L-phenylalanine): A dipeptide composed of L-Alanine and L-Phenylalanine.

    H-Ala-Lys-OH (L-Alanyl-L-lysine): A dipeptide composed of L-Alanine and L-Lysine

Uniqueness

H-D-ALA-beta-ALA-OH is unique due to the presence of D-Alanine and beta-Alanine, which confer distinct structural and functional properties. Unlike its L-counterparts, the D-form of Alanine can exhibit different stereochemistry and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

3-[[(2R)-2-aminopropanoyl]amino]propanoic acid

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m1/s1

InChI Key

LHMWTJPMNYKPGC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)NCCC(=O)O)N

Canonical SMILES

CC(C(=O)NCCC(=O)O)N

Origin of Product

United States

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